molecular formula C22H19N3 B11517843 4-(3,4-dimethylphenyl)-3,5-diphenyl-4H-1,2,4-triazole

4-(3,4-dimethylphenyl)-3,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B11517843
M. Wt: 325.4 g/mol
InChI Key: UTPHIBRLTHTKLY-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-3,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-3,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethylphenylhydrazine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-3,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-3,5-diphenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A similar compound with methoxy groups instead of methyl groups.

    3,4-Dimethylphenylhydrazine derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

4-(3,4-Dimethylphenyl)-3,5-diphenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-3,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C22H19N3/c1-16-13-14-20(15-17(16)2)25-21(18-9-5-3-6-10-18)23-24-22(25)19-11-7-4-8-12-19/h3-15H,1-2H3

InChI Key

UTPHIBRLTHTKLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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